molecular formula C2H7NO2S2 B13104390 1-Amino-2-mercaptoethane-1-sulfinicacid

1-Amino-2-mercaptoethane-1-sulfinicacid

Cat. No.: B13104390
M. Wt: 141.22 g/mol
InChI Key: QDYOZKNUWCMVJZ-UHFFFAOYSA-N
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Description

1-Amino-2-mercaptoethane-1-sulfinic acid (IUPAC: 2-aminoethane-1-sulfinic acid with a mercapto substituent) is a sulfur-containing organic compound characterized by a unique combination of functional groups:

  • Amino group (-NH₂) at position 1.
  • Mercapto group (-SH) at position 2.
  • Sulfinic acid (-SO₂H) at position 1.

Properties

Molecular Formula

C2H7NO2S2

Molecular Weight

141.22 g/mol

IUPAC Name

1-amino-2-sulfanylethanesulfinic acid

InChI

InChI=1S/C2H7NO2S2/c3-2(1-6)7(4)5/h2,6H,1,3H2,(H,4,5)

InChI Key

QDYOZKNUWCMVJZ-UHFFFAOYSA-N

Canonical SMILES

C(C(N)S(=O)O)S

Origin of Product

United States

Preparation Methods

Alkylation of Sodium Sulfite with Ethylene Dichloride or Dibromide

A fundamental step in the synthesis involves the alkylation of sodium sulfite with ethylene dichloride or ethylene dibromide to form sodium 2-chloroethanesulfonate or sodium 2-bromoethanesulfonate, respectively. The process is often accelerated by adding catalytic amounts of sodium bromide.

  • Reaction conditions:
    • Molar excess of ethylene dichloride (1.5 to 3 molar equivalents)
    • Aqueous ethanolic solution
    • Sodium bromide catalyst (0.5 to 5 mol per mol sodium sulfite)
    • Temperature control to optimize yield

This step produces the sulfonate intermediate without isolation, which is then directly used in the subsequent reaction with thiourea.

Reaction with Thiourea to Form Thiouronium Sulfonate

The sodium 2-chloroethanesulfonate intermediate reacts with thiourea in the presence of sodium bromide catalyst (1.5 to 2 mol per mol thiourea) under reflux conditions (approximately 2–3 hours) to form the thiouronium salt.

  • Key process details:
    • Reaction mixture concentrated by distillation of water (0.1 to 0.2 volume)
    • Reflux in aqueous solution
    • Formation of 2-S-thiuronium ethanesulfonate

This step is critical as it introduces the thiol group into the molecule and prepares the compound for conversion to the guanidinium salt.

Ammonolysis to Guanidinium 2-Mercaptoethanesulfonate

The isolated thiouronium ethanesulfonate is then subjected to ammonolysis by heating with concentrated aqueous ammonia (typically 2100 cc ammonia with 400 cc water per 2100 g thiouronium salt) on a steam bath.

  • Reaction conditions:
    • Temperature: 45 to 55 °C
    • Duration: 2 hours at room temperature after heating
    • Exothermic reaction with gradual warming to avoid loss of ammonia
    • Inert gas atmosphere to prevent oxidation

This reaction converts the thiouronium salt into guanidinium 2-mercaptoethanesulfonate, the immediate precursor to the free acid.

Ion Exchange and Acid Liberation

The guanidinium salt solution is passed through an acidic ion exchange resin (e.g., Amberlite IR-120) to liberate free 1-amino-2-mercaptoethane-1-sulfinic acid.

  • Key points:
    • Removal of excess ammonia before ion exchange is essential to maintain resin capacity.
    • Acidic ion exchange resin converts guanidinium salt to free acid.
    • The acid solution is neutralized under cooling with hydroxide or amine bases under inert atmosphere to avoid oxidation.
    • Concentration under reduced pressure and precipitation with alcohol (methanol or ethanol) yields the purified salt form.

The final product is isolated by filtration, washing with alcohol, and drying under reduced pressure.

Alternative Hydrolysis Method

An alternative to ammonolysis is the hydrolysis of β-S-thiuronium ethanesulfonate with sodium hydroxide followed by ion exchange treatment. However, this method generally yields a product of lower quality compared to ammonolysis.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Key Intermediate/Product Notes
1 Alkylation of sodium sulfite Ethylene dichloride (1.5–3 mol equiv), NaBr catalyst Sodium 2-chloroethanesulfonate Reaction in aqueous ethanol, catalyst accelerates reaction
2 Reaction with thiourea Thiourea, NaBr catalyst, reflux 2–3 h 2-S-thiuronium ethanesulfonate Concentration by distillation during reaction
3 Ammonolysis Concentrated aqueous ammonia, 45–55 °C, inert atmosphere Guanidinium 2-mercaptoethanesulfonate Exothermic, slow heating to avoid ammonia loss
4 Ion exchange and acid liberation Acidic ion exchange resin (Amberlite IR-120), neutralization 1-Amino-2-mercaptoethane-1-sulfinic acid Removal of excess ammonia prior to ion exchange
5 Alternative hydrolysis (less preferred) NaOH hydrolysis, ion exchange 1-Amino-2-mercaptoethane-1-sulfinic acid Lower quality product compared to ammonolysis

Detailed Research Findings and Considerations

  • Catalyst Role: Sodium bromide significantly accelerates the alkylation and thiourea reaction steps, improving yield and reaction time.
  • Ammonolysis Optimization: Careful control of heating rate and ammonia quantity is crucial. Rapid heating can cause incomplete reaction or ammonia loss, reducing yield.
  • Purification: Ion exchange resin treatment is effective in removing guanidinium ions and liberating the free acid with high purity and yield (~93.7% reported).
  • Inert Atmosphere: Use of inert gas during ammonolysis and neutralization steps prevents oxidation of the thiol group, preserving product integrity.
  • Product Quality: The ammonolysis route consistently yields higher purity and better-quality 1-amino-2-mercaptoethane-1-sulfinic acid compared to alkaline hydrolysis.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-mercaptoethane-1-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonic acids.

    Reduction: It can be reduced back to cysteine.

    Substitution: The amino and sulfinic acid groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating agents, acylating agents.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Cysteine.

    Substitution: Derivatives with modified amino or sulfinic acid groups.

Scientific Research Applications

1-Amino-2-mercaptoethane-1-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2-mercaptoethane-1-sulfinic acid involves its interaction with metabotropic receptors, particularly those coupled to PLD activity. Upon binding to these receptors, it induces a dose-dependent increase in PLD activity, which plays a crucial role in various cellular processes, including membrane trafficking and signal transduction .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Functional Groups Key Properties References
1-Amino-2-mercaptoethane-1-sulfinic acid C₂H₇NO₂S₂ -NH₂, -SH, -SO₂H Redox-active, moderate acidity
2-Aminoethane-1-sulfinic acid C₂H₇NO₂S -NH₂, -SO₂H Polar, lacks thiol reactivity
2-Amino-2-methylpropane-1-sulfonic acid C₄H₁₁NO₃S -NH₂, -SO₃H, -CH₃ Strong acidity, steric hindrance
1-Amino-2-naphthalenethiol C₁₀H₉NS -NH₂, -SH (aromatic) UV-active, hydrophobic
5-(2-Aminoethylamino)-1-naphthalene sulfonic acid C₁₂H₁₄N₂O₃S -NH₂, -SO₃H (aromatic) Fluorescent, water-soluble

Research Findings and Implications

  • Redox Behavior: The -SH group in 1-amino-2-mercaptoethane-1-sulfinic acid enables disulfide bond formation, a property absent in its sulfonic acid analogs .
  • Acid-Base Interactions : Sulfinic acids (-SO₂H) exhibit intermediate acidity between sulfonic acids (-SO₃H) and carboxylic acids (-COOH), influencing their solubility and reactivity in biological systems .
  • Structural Flexibility : Linear aliphatic chains (e.g., ethane backbone) enhance conformational adaptability compared to branched or aromatic systems, impacting binding interactions in catalysis or drug design .

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